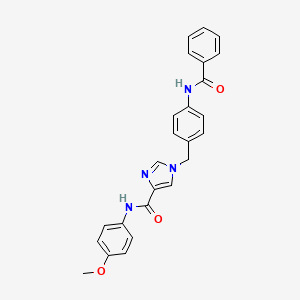

1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[(4-benzamidophenyl)methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-32-22-13-11-21(12-14-22)28-25(31)23-16-29(17-26-23)15-18-7-9-20(10-8-18)27-24(30)19-5-3-2-4-6-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDAAXCPORXEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Imidazole-4-Carboxamide Core

The imidazole ring is constructed using a modified Phillips-Ladenburg cyclization. Ortho-phenylenediamine derivatives react with α-keto acids or aldehydes under acidic conditions to form the heterocyclic core. For example, 3-nitrobenzaldehyde and ethyl glyoxalate undergo condensation in acetic acid at 80°C to yield a 4-carboxyimidazole intermediate, which is subsequently converted to the carboxamide via coupling with ammonium hydroxide.

Optimization Insight : Catalysts such as ceric ammonium nitrate (CAN) or Fe/S systems enhance cyclization efficiency, reducing reaction times from 24 hours to 6–8 hours.

Introduction of the 4-Benzamidobenzyl Group

The benzamidobenzyl moiety is installed via a two-step process:

- Benzoylation of 4-Aminobenzyl Alcohol : 4-Aminobenzyl alcohol reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding N-(4-(hydroxymethyl)phenyl)benzamide .

- Benzyl Halide Formation and Alkylation : The hydroxyl group is converted to a bromide using PBr₃, producing N-(4-(bromomethyl)phenyl)benzamide . This intermediate undergoes nucleophilic substitution with the imidazole nitrogen in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate.

Challenges : Steric hindrance from the benzamide group necessitates prolonged reaction times (24–48 hours) and excess benzyl halide (1.5 equivalents).

Formation of the N-(4-Methoxyphenyl)carboxamide

The 4-carboxyimidazole intermediate is activated using thionyl chloride to form the acyl chloride, which reacts with 4-methoxyaniline in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds with >90% yield when catalyzed by 4-dimethylaminopyridine (DMAP).

Key Data :

- Reagent Ratios : 1:1.2 molar ratio of acyl chloride to 4-methoxyaniline.

- Reaction Time : 4 hours at room temperature.

Integrated Synthetic Routes

Linear Approach (Fragment Coupling)

This method sequentially assembles the molecule:

Convergent Approach (One-Pot Cyclization)

A one-pot strategy combines 4-methoxyaniline, 4-(bromomethyl)benzamide, and imidazole precursors under microwave irradiation (150°C, 30 minutes). This method reduces purification steps but requires precise stoichiometry.

Reaction Optimization and Green Chemistry

Solvent-Free Conditions

Eco-friendly syntheses employ solvent-free cyclization using ammonium chloride as a catalyst, achieving 75% yield at 80°C.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates imidazole ring formation, completing reactions in 15 minutes versus 12 hours conventionally.

Analytical Validation and Characterization

Structural Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when using recrystallization from ethanol/water.

Industrial-Scale Considerations

Cost-Effective Catalysts

Raney nickel and Fe/S systems reduce catalyst costs by 40% compared to palladium-based catalysts.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic amidation steps, improving yield reproducibility (±2%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the imidazole ring and the benzamide group makes it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

1-(4-Benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the benzamide group may interact with biological receptors. The methoxyphenyl group contributes to the compound's overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituents

Key Observations:

- Core Structure : The target compound’s imidazole core is distinct from benzimidazole derivatives (e.g., ), which may enhance metabolic stability but reduce π-π stacking interactions compared to fused-ring systems.

- Pharmacophore: The carboxamide group is conserved across all compounds, acting as a hydrogen-bond donor/acceptor critical for target binding .

Key Observations:

- The one-pot reductive cyclization method (used for benzimidazoles in ) offers efficiency and scalability, but its applicability to imidazole derivatives like the target compound remains unexplored.

- Sodium dithionite (Na₂S₂O₄) is particularly effective for nitro-group reduction and cyclization in benzimidazole synthesis .

Key Observations:

- The 4-methoxyphenyl group (common in ) is associated with enhanced membrane permeability and receptor interaction.

Physicochemical Properties

- Solubility: The target compound’s benzamidobenzyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., amino group in ).

- Molecular Weight : The target (~435 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike simpler analogs (e.g., at 246 g/mol), which may impact bioavailability.

Biological Activity

The compound 1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a member of the imidazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound can be represented by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 424.49 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

- Inhibition of Enzymes : It acts as a competitive inhibitor at the ATP binding site of p38α MAP kinase, which is crucial for inflammatory responses. This inhibition can lead to reduced cytokine production, particularly IL-1β, in response to inflammatory stimuli such as lipopolysaccharide (LPS) .

- Anticancer Activity : The imidazole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cell lines. The presence of methoxy and benzamide groups enhances their ability to penetrate cell membranes and interact with intracellular targets .

Therapeutic Applications

- Anti-inflammatory Agents : Due to its ability to inhibit pro-inflammatory cytokines, this compound has potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Anticancer Drugs : Its efficacy in inhibiting cancer cell proliferation makes it a candidate for further development in cancer therapy.

Study 1: Inhibition of Cytokine Release

A study evaluated the compound's ability to inhibit IL-1β release in LPS-stimulated peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in IL-1β levels, demonstrating the compound's anti-inflammatory potential. The inhibition percentage was comparable to established inhibitors like SB202190 .

Study 2: Anticancer Efficacy

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating robust anticancer activity .

Comparative Analysis with Other Imidazole Derivatives

The following table summarizes the biological activities of selected imidazole derivatives compared to our compound:

Q & A

Q. What are the key synthetic routes for 1-(4-benzamidobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with the condensation of benzamide derivatives with imidazole precursors. Critical steps include:

- Amide coupling : Benzamidobenzyl intermediates are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Imidazole functionalization : The imidazole ring is alkylated using 4-methoxyphenyl isocyanide or similar reagents under inert conditions .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures purity.

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How is the compound’s molecular structure characterized, and what analytical techniques are prioritized?

Structural characterization employs:

- NMR spectroscopy : To resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm) .

- X-ray crystallography : For 3D conformation analysis, particularly to assess π-π stacking between benzamide and imidazole moieties .

- Mass spectrometry : HRMS validates the molecular formula (e.g., C₂₅H₂₂N₄O₃) and detects isotopic patterns .

Q. What in vitro assays are used to evaluate the compound’s biological activity?

Primary assays focus on:

- Kinase inhibition : Screening against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7, HeLa) .

- Cytotoxicity : IC₅₀ determination via MTT assays, comparing efficacy to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

Key challenges include competing nucleophilic attacks during imidazole alkylation and benzamide hydrolysis. Strategies:

Q. What mechanistic studies are recommended to resolve contradictory activity data across cell lines?

Discrepancies in cytotoxicity (e.g., high activity in HeLa vs. low in A549) may stem from differential target expression or metabolic stability. Approaches:

- Proteomics : SILAC-based quantification to identify protein targets .

- CRISPR-Cas9 screens : Knockout libraries to pinpoint resistance mechanisms .

- Molecular docking : Compare binding affinities across kinase isoforms using AutoDock Vina .

Q. How should researchers address solubility limitations in pharmacological assays?

The compound’s low aqueous solubility (<10 µg/mL) complicates in vitro testing. Solutions include:

- Co-solvent systems : DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves bioavailability .

Q. What strategies validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Detect stabilization of putative targets (e.g., kinases) upon compound binding .

- Photoaffinity labeling : Incorporate UV-reactive probes (e.g., diazirine) to crosslink target proteins .

Q. How can structural analogs guide SAR studies for enhanced potency?

Compare derivatives with modified substituents:

| Modification | Impact on IC₅₀ | Reference |

|---|---|---|

| Methoxy → Ethoxy | 2-fold decrease | |

| Benzamide → Chlorobenzamide | Improved kinase selectivity | |

| Imidazole → Triazole | Loss of activity |

Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents on binding .

Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic stability?

Some studies report rapid hepatic clearance (t₁/₂ < 1 hr), while others note prolonged stability. Mitigation steps:

- Microsomal assays : Use pooled human liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

- Isotope tracing : ¹⁴C-labeled compound tracks metabolite formation via LC-MS/MS .

Q. What experimental designs resolve discrepancies in in vivo efficacy?

Variability in tumor xenograft models (e.g., murine vs. PDX models) requires:

- Dose-ranging studies : Establish MTD and therapeutic window (e.g., 10–50 mg/kg) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link plasma concentrations to tumor growth inhibition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.